molecular formula C27H27N3O6S B11447702 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate

Cat. No.: B11447702
M. Wt: 521.6 g/mol
InChI Key: ABAYWAXAERSDTL-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate is a complex organic compound that features a pyrazole ring, an adamantane moiety, and a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the adamantane carboxylate group and the nitrobenzenesulfonyl group. Common reagents and conditions include:

    Pyrazole formation: Using hydrazine and a β-diketone under acidic or basic conditions.

    Adamantane carboxylate introduction: Esterification or amidation reactions.

    Nitrobenzenesulfonyl group addition: Sulfonylation using sulfonyl chlorides and a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.

    Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential drug candidate for various diseases.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups.

    Adamantane derivatives: Compounds featuring the adamantane moiety.

    Pyrazole derivatives: Compounds with the pyrazole ring structure.

Uniqueness

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C27H27N3O6S

Molecular Weight

521.6 g/mol

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] adamantane-1-carboxylate

InChI

InChI=1S/C27H27N3O6S/c1-17-24(37(34,35)23-9-7-22(8-10-23)30(32)33)25(29(28-17)21-5-3-2-4-6-21)36-26(31)27-14-18-11-19(15-27)13-20(12-18)16-27/h2-10,18-20H,11-16H2,1H3

InChI Key

ABAYWAXAERSDTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6

Origin of Product

United States

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